

# Cytochalasin H: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Cytochalasin H** is a potent, cell-permeable mycotoxin belonging to the cytochalasan family of fungal metabolites.[1] It is a powerful inhibitor of actin polymerization, a fundamental cellular process, which underlies its significant biological activities, including anti-angiogenic and anti-tumor effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Cytochalasin H**. Detailed experimental protocols for key assays and a visualization of its implicated signaling pathway are included to support further research and drug development efforts.

# **Chemical Structure and Physicochemical Properties**

**Cytochalasin H** is a macrocyclic compound featuring a highly substituted perhydroisoindolone ring system. Its complex structure is fundamental to its biological function, particularly its interaction with actin filaments.

Table 1: Chemical Identifiers and Properties of Cytochalasin H



| Property          | Value                                                                                                                                                                                | Source    |  |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|--|
| IUPAC Name        | [(2R,3E,5S,7S,9E,11R,12S,14<br>S,15R,16S)-16-benzyl-5,12-<br>dihydroxy-5,7,14-trimethyl-13-<br>methylidene-18-oxo-17-<br>azatricyclo[9.7.0.0¹¹¹⁵]octadeca<br>-3,9-dien-2-yl] acetate | [2]       |  |
| Molecular Formula | СзоНз9NО5                                                                                                                                                                            | [2]       |  |
| Molecular Weight  | 493.6 g/mol                                                                                                                                                                          | [2]       |  |
| CAS Number        | 53760-19-3                                                                                                                                                                           | [2]       |  |
| Appearance        | White lyophilisate or long needles                                                                                                                                                   | [3][4]    |  |
| Melting Point     | 252-258 °C                                                                                                                                                                           | [3]       |  |
| Solubility        | Soluble in DMF, DMSO,<br>Ethanol, Methanol, and<br>Chloroform (10 mg/mL)                                                                                                             | [3][5][6] |  |
| Storage           | Store at -20°C                                                                                                                                                                       | [6]       |  |

Table 2: Spectral Data of Cytochalasin H

| Spectral Data Type     | Key Features and<br>Observations                                                       | Source |  |
|------------------------|----------------------------------------------------------------------------------------|--------|--|
| <sup>1</sup> H NMR     | Spectra available for structural elucidation.                                          | [7][8] |  |
| <sup>13</sup> C NMR    | Spectra available for structural confirmation.                                         | [7]    |  |
| Mass Spectrometry (MS) | Mass spectrum available for molecular weight determination and fragmentation analysis. | [7]    |  |



# **Biological Activity and Mechanism of Action**

The primary mechanism of action of **Cytochalasin H** is its ability to disrupt actin polymerization. It binds to the barbed (plus) ends of actin filaments, which inhibits both the assembly and disassembly of actin monomers.[1] This interference with the actin cytoskeleton leads to a cascade of cellular effects.

## **Anti-Angiogenic Activity**

**Cytochalasin H** has demonstrated significant anti-angiogenic properties both in vitro and in vivo.[4][9] It inhibits the formation of new blood vessels, a critical process for tumor growth and metastasis.

Table 3: In Vitro Anti-Angiogenic Effects of Cytochalasin H on HUVECs

| Treatment      | Concentration (μΜ) | Inhibition of<br>Microtubule<br>Formation (%) | VEGF Protein<br>Production (pg/mL) |
|----------------|--------------------|-----------------------------------------------|------------------------------------|
| Control        | 0                  | 0                                             | (baseline)                         |
| Cytochalasin H | 0.78               | Significant inhibition observed               | -                                  |
| Cytochalasin H | 1.56               | Further significant inhibition                | -                                  |
| Cytochalasin H | 3.13               | Strong inhibition                             | -                                  |
| Cytochalasin H | 6.25               | Potent inhibition                             | Significant reduction              |
| Cytochalasin H | 12.5               | -                                             | Further significant reduction      |
| Cytochalasin H | 25                 | -                                             | Strong reduction                   |

Data adapted from studies on A549 and H460 NSCLC cells, where conditioned media was used to treat HUVECs.[9]

# **Anti-Tumor Activity**



The disruption of the actin cytoskeleton by **Cytochalasin H** also imparts it with anti-tumor properties. It can induce apoptosis (programmed cell death) and inhibit the migration of cancer cells.[9] In vivo studies have shown that **Cytochalasin H** can significantly reduce tumor growth. [4]

# **Signaling Pathway**

Recent studies have elucidated the molecular pathways through which **Cytochalasin H** exerts its anti-angiogenic effects. It has been shown to suppress the accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the expression of Vascular Endothelial Growth Factor (VEGF) by inhibiting the PI3K/AKT/p70S6K and ERK1/2 signaling pathways in non-small cell lung cancer cells.[9][10]



Click to download full resolution via product page

Cytochalasin H Signaling Pathway

# **Experimental Protocols**



The following are detailed methodologies for key experiments used to characterize the biological activity of **Cytochalasin H**.

#### **Cell Culture and Treatment**

- Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), A549 (non-small cell lung cancer), and H460 (non-small cell lung cancer) cells.
- Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Cytochalasin H Preparation: A stock solution of Cytochalasin H is prepared in DMSO and diluted to the desired concentrations in the culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

## **HUVEC Tube Formation Assay (In Vitro Angiogenesis)**

- Plate Preparation: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
- Cell Seeding: Seed HUVECs onto the Matrigel-coated wells.
- Treatment: Treat the cells with conditioned medium from cancer cells previously exposed to varying concentrations of **Cytochalasin H**.
- Incubation: Incubate the plate at 37°C for 6-8 hours.
- Analysis: Observe and photograph the formation of capillary-like structures (tubes) under a microscope. Quantify the total tube length using image analysis software.

#### **Western Blot Analysis**

- Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.



- SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
- Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20
   (TBST) for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HIF-1α, p-AKT, p-p70S6K, p-ERK1/2, and β-actin as a loading control) overnight at 4°C.
- · Washing: Wash the membrane three times with TBST.
- Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

## **Enzyme-Linked Immunosorbent Assay (ELISA) for VEGF**

- Sample Collection: Collect the conditioned medium from treated and control cancer cell cultures.
- Assay Procedure: Perform the ELISA according to the manufacturer's instructions for the human VEGF ELISA kit. This typically involves adding the samples to a microplate precoated with an anti-VEGF antibody, followed by the addition of a detection antibody and a substrate solution.
- Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Quantification: Determine the concentration of VEGF in the samples by comparing the absorbance to a standard curve.

# In Vivo Tumor Xenograft Model



- Animal Model: Use athymic nude mice.
- Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., A549 or H460) into the flank of the mice.
- Treatment: Once tumors are established, randomly assign mice to treatment and control groups. Administer **Cytochalasin H** (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule.
- Tumor Measurement: Measure tumor volume regularly using calipers.
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for HIF-1α and VEGF).[9]



Click to download full resolution via product page

General Experimental Workflow



#### Conclusion

**Cytochalasin H** is a multifaceted compound with significant potential in cancer research and drug development. Its well-defined mechanism of action, centered on the disruption of the actin cytoskeleton, and its demonstrated anti-angiogenic and anti-tumor activities make it a valuable tool for studying cellular processes and a promising lead for novel therapeutic strategies. The detailed information and protocols provided in this guide are intended to facilitate further investigation into the properties and applications of this potent mycotoxin.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cytochalasin Wikipedia [en.wikipedia.org]
- 2. Cytochalasin-H | C30H39NO5 | CID 6434468 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cytochalasin H CAS#: 53760-19-3 [m.chemicalbook.com]
- 4. apexbt.com [apexbt.com]
- 5. Cytochalasin H | CAS 53760-19-3 | Cayman Chemical | Biomol.com [biomol.com]
- 6. glpbio.com [glpbio.com]
- 7. scribd.com [scribd.com]
- 8. Cytochalasin H(53760-19-3) 1H NMR [m.chemicalbook.com]
- 9. Cytochalasin H Inhibits Angiogenesis via the Suppression of HIF-1α Protein Accumulation and VEGF Expression through PI3K/AKT/P70S6K and ERK1/2 Signaling Pathways in Non-Small Cell Lung Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochalasin H Inhibits Angiogenesis via the Suppression of HIF-1α Protein Accumulation and VEGF Expression through PI3K/AKT/P70S6K and ERK1/2 Signaling Pathways in Non-Small Cell Lung Cancer Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cytochalasin H: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available



at: [https://www.benchchem.com/product/b1252276#chemical-structure-and-properties-of-cytochalasin-h]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com